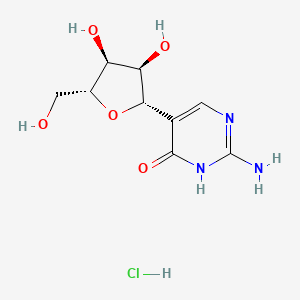![molecular formula C20H24N6S2 B14128509 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is an organic compound characterized by the presence of azide groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane typically involves the nucleophilic substitution of a suitable dihalogen precursor with sodium azide (NaN₃). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide groups can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides with alkynes.
Amines: Formed from the reduction of azides.
Applications De Recherche Scientifique
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane has several applications in scientific research:
Materials Science: Used as a cross-linking agent in polymer chemistry due to its ability to form triazoles through click chemistry.
Organic Synthesis: Serves as a precursor for the synthesis of various heterocyclic compounds.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry reactions.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes, leading to the formation of triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-(azidomethyl)phenyl)-1,2-diphenylethene: Another compound with azide groups attached to a phenyl ring.
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Contains azide groups and is used in similar applications.
Uniqueness
1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is unique due to the presence of both azide and sulfanyl groups, which provide distinct reactivity and potential for diverse applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C20H24N6S2 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
1-(azidomethyl)-4-[2-[2-[2-[4-(azidomethyl)phenyl]ethylsulfanyl]ethylsulfanyl]ethyl]benzene |
InChI |
InChI=1S/C20H24N6S2/c21-25-23-15-19-5-1-17(2-6-19)9-11-27-13-14-28-12-10-18-3-7-20(8-4-18)16-24-26-22/h1-8H,9-16H2 |
Clé InChI |
QCDZKAFASJAQEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCSCCSCCC2=CC=C(C=C2)CN=[N+]=[N-])CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


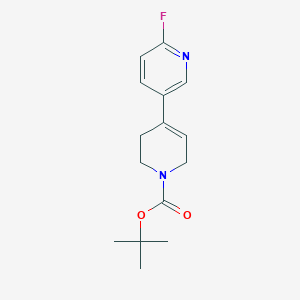
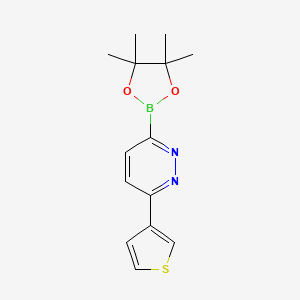
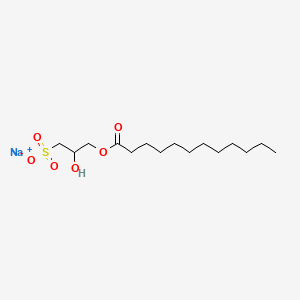
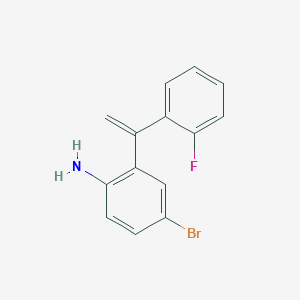
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)

![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)
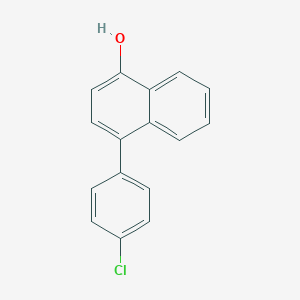

![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)

